molecular formula C14H11BrClFN2O B2535650 5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide CAS No. 2094199-70-7

5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2535650
CAS No.: 2094199-70-7
M. Wt: 357.61
InChI Key: VLHPKJZOCDYERC-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Chlorination:

    Amidation: The carboxamide group is introduced by reacting the halogenated pyridine intermediate with an appropriate amine, such as 2-(3-fluorophenyl)ethylamine, under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as electronic or optical materials.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the carboxamide group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloropyridine
  • 3-bromo-2-chloropyridine
  • 2-bromo-5-chloropyridine

Uniqueness

5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the 3-fluorophenyl group attached to the pyridine ring, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This structural feature may provide distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClFN2O/c15-12-7-10(8-19-13(12)16)14(20)18-5-4-9-2-1-3-11(17)6-9/h1-3,6-8H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHPKJZOCDYERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNC(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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